molecular formula C22H20N2O3S B2657277 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide CAS No. 896615-81-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(m-tolyl)thiazol-4-yl)ethyl)acrylamide

Cat. No. B2657277
CAS RN: 896615-81-9
M. Wt: 392.47
InChI Key: NWSQWRPBIRYEFH-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a compound with a similar benzo[d][1,3]dioxol-5-yl structure was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde .


Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For instance, a compound with a similar benzo[d][1,3]dioxol-5-yl structure has a molecular weight of 259.3004 .

Scientific Research Applications

Acrylamide Research Applications

Chemistry and Biochemistry

Acrylamide is extensively studied for its roles in the formation of polyacrylamide, which is used in various industrial applications such as soil conditioning, wastewater treatment, and as a solid support in protein electrophoresis. The extensive research on acrylamide's effects on cells, tissues, animals, and humans highlights the necessity for a deeper understanding of its chemistry, metabolism, and potential impacts on health (Friedman, 2003).

Food Science

Investigations into acrylamide formation in heat-treated foods have led to significant insights into the Maillard reaction, with implications for reducing acrylamide levels in the diet. This research is crucial for developing improved food processing techniques that minimize health risks without compromising food quality (Pedreschi, Mariotti, & Granby, 2014).

Benzothiazole Research Applications

Pharmacological Studies

Benzothiazoles are a focal point in drug discovery due to their wide range of biological activities. Research has shown that benzothiazole derivatives possess antioxidant and anti-inflammatory properties, making them candidates for therapeutic applications. Studies involving the synthesis and pharmacological evaluation of benzothiazole derivatives highlight their potential as novel therapeutic agents (Raut et al., 2020).

Supramolecular Chemistry

The structural simplicity and self-assembly behavior of benzothiazoles, such as benzene-1,3,5-tricarboxamide derivatives, have been exploited in nanotechnology and polymer science. This research explores the supramolecular properties of benzothiazoles for creating one-dimensional, nanometer-sized structures with potential applications in various fields, including biomedical applications (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-15-3-2-4-17(11-15)22-24-18(13-28-22)9-10-23-21(25)8-6-16-5-7-19-20(12-16)27-14-26-19/h2-8,11-13H,9-10,14H2,1H3,(H,23,25)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSQWRPBIRYEFH-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C2=NC(=CS2)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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